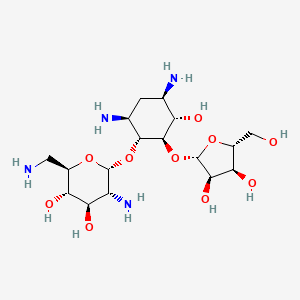
N-Formylcarbazole
Overview
Description
N-Formylcarbazole is an organic compound that belongs to the class of formyl derivatives of carbazole. Carbazole itself is a tricyclic aromatic heterocycle consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is particularly notable for its utility in organic synthesis, especially in the formylation of amines, which is a crucial reaction in the preparation of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Formylcarbazole can be synthesized through the formylation of carbazole. One common method involves the reaction of carbazole with formic acid or formyl chloride under acidic conditions. The reaction typically proceeds at room temperature and yields this compound as a solid product .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Industrial production may also employ continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-Formylcarbazole primarily undergoes formylation reactions, where it acts as a formylating agent for amines. This reaction is highly selective for sterically less hindered aliphatic primary and secondary amines .
Common Reagents and Conditions:
Formylation: this compound reacts with primary and secondary amines in the presence of an acid catalyst.
Oxidation and Reduction: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions.
Major Products: The primary products of reactions involving this compound are N-formylated amines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
N-Formylcarbazole has found extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism by which N-Formylcarbazole exerts its effects primarily involves its role as a formylating agent. The formyl group in this compound is highly reactive and can readily transfer to amines, forming N-formylated products. This reaction is facilitated by the electron-donating properties of the carbazole ring, which stabilize the transition state and enhance the reactivity of the formyl group .
Comparison with Similar Compounds
N-Formylcarbazole is unique among formylating agents due to its solid-state stability and selective reactivity. Similar compounds include:
N-Formylbenzotriazole: Another solid formylating agent with similar reactivity but different selectivity profiles.
N-Formylsaccharin: Known for its better leaving group ability, making it suitable for sterically hindered amines.
4-Formyl-2-methyl-1,3,4-thiadiazoline-5-thione: A solid reagent with distinct reactivity and selectivity characteristics.
This compound stands out due to its ability to selectively formylate less hindered amines, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
carbazole-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJUWUXVANGIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192293 | |
| Record name | N-Formylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39027-95-7 | |
| Record name | N-Formylcarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039027957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Formylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















